N-2-Hydroxyethyl-val-leu-anilide

Description

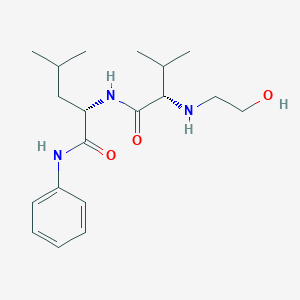

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222985 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-53-6 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-2-Hydroxyethyl-val-leu-anilide chemical properties

An In-depth Technical Guide on the Chemical Properties of N-2-Hydroxyethyl-val-leu-anilide

This technical guide provides a comprehensive overview of the known chemical and physical properties of N-2-Hydroxyethyl-val-leu-anilide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this N-substituted dipeptide anilide.

Core Chemical Properties

N-2-Hydroxyethyl-val-leu-anilide is a dipeptide derivative with the systematic name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide. Its structure incorporates a hydroxyethyl (B10761427) group on the N-terminus of a valine-leucine dipeptide, with the C-terminus modified as an anilide.

Physicochemical Data

A summary of the available quantitative data for N-2-Hydroxyethyl-val-leu-anilide is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| CAS Number | 194351-53-6 | Guidechem, ChemicalBook |

| Molecular Formula | C₁₉H₃₁N₃O₃ | Guidechem |

| Molecular Weight | 349.475 g/mol | Guidechem |

| Melting Point | 119 °C | ChemicalBook |

| Boiling Point (Predicted) | 607.6 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.71 ± 0.70 | ChemicalBook |

| Solubility | Slightly soluble (1 g/L at 25 °C) | Guidechem |

Experimental Protocols

General Solid-Phase Synthesis of N-2-Hydroxyethyl-val-leu-anilide

This protocol describes a general procedure for the synthesis of N-2-Hydroxyethyl-val-leu-anilide on a solid support, such as a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

-

Rink Amide resin

-

Fmoc-Leu-OH

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine (B6355638) solution (20% in DMF)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Leucine): Couple Fmoc-Leu-OH to the deprotected resin using DIC and OxymaPure® as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Remove the Fmoc group from the leucine (B10760876) residue using 20% piperidine in DMF. Wash the resin as described previously.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected leucine residue using the same coupling procedure as in step 3. Wash the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the valine residue. Wash the resin.

-

N-Alkylation (Hydroxyethylation): To the deprotected N-terminal valine, add a solution of 2-bromoethanol and DIPEA in DMF. Allow the reaction to proceed overnight. Wash the resin thoroughly with DMF and DCM.

-

Final Wash and Drying: Wash the resin with DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods for Characterization

The identity and purity of the synthesized N-2-Hydroxyethyl-val-leu-anilide can be confirmed using the following analytical techniques:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or the mechanism of action of N-2-Hydroxyethyl-val-leu-anilide. While it is classified as a polypeptide that could be identified through peptide screening for protein interactions, no studies have been published detailing its specific biological targets or its involvement in any signaling pathways. Further research is required to determine the pharmacological profile of this compound.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a dipeptide, which is applicable to the synthesis of N-2-Hydroxyethyl-val-leu-anilide.

Caption: General workflow for solid-phase peptide synthesis.

In-depth Technical Guide: (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide

A comprehensive overview of the structure, properties, and potential applications of the novel synthetic peptide derivative.

Introduction

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is a complex synthetic molecule. Due to the novelty of this specific chemical structure, publicly available data regarding its synthesis, experimental protocols, and biological activity is limited. This document aims to provide a foundational understanding of its constituent parts and potential characteristics based on analogous structures found in scientific literature. The inherent structure, a dipeptide derivative, suggests potential applications in medicinal chemistry and drug development, areas where similar compounds have shown significant activity.

Chemical Structure and Properties

The fundamental structure of (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is built upon a backbone of amino acid derivatives. A detailed breakdown of its IUPAC name reveals the following key components:

-

(2S)-4-methyl-N-phenylpentanamide: This forms the C-terminal of the molecule. It is a derivative of the amino acid Leucine, where the carboxylic acid has been converted to an N-phenyl amide.

-

(2S)-3-methylbutanoic acid: This is a derivative of the amino acid Valine.

-

(2-hydroxyethylamino) group: This functional group is attached to the Valine derivative.

-

Stereochemistry: The "(2S)" designation at two positions indicates a specific three-dimensional arrangement of the atoms, which is crucial for its biological interactions.

A visual representation of the logical connections within the molecular structure is provided below.

Figure 1: Structural components of the target molecule.

Potential Biological Significance and Applications

While no specific biological data for this compound has been identified, its structural motifs are present in molecules with known pharmacological activities. For instance, peptide derivatives are a cornerstone of drug discovery, with applications as enzyme inhibitors and receptor modulators. The presence of Valine and Leucine derivatives, common amino acids, suggests that the molecule could interact with biological systems that recognize peptide structures.

Further research would be necessary to determine the specific biological targets and potential therapeutic applications of this compound. A hypothetical workflow for the initial investigation of this molecule is outlined below.

In-depth Technical Guide on N-2-Hydroxyethyl-val-leu-anilide: Assessment of Publicly Available Data

1. Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of N-2-Hydroxyethyl-val-leu-anilide. A comprehensive search of public scientific literature, chemical databases, and supplier information was conducted to gather all available data on this compound. The search revealed that while the chemical entity N-2-Hydroxyethyl-val-leu-anilide is known and commercially available, there is a notable absence of published scientific research detailing its biological activity, mechanism of action, or cellular targets. Consequently, the core requirements for a technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the lack of foundational experimental data in the public domain.

2. Introduction to N-2-Hydroxyethyl-val-leu-anilide

N-2-Hydroxyethyl-val-leu-anilide is a chemical compound with the molecular formula C₁₉H₃₁N₃O₃ and a molecular weight of approximately 349.47 g/mol . Its structure consists of a dipeptide, valyl-leucine, where the N-terminus of valine is modified with a 2-hydroxyethyl group, and the C-terminus of leucine (B10760876) forms an amide bond with aniline. The presence of this compound in the catalogs of chemical suppliers indicates its availability for research purposes. However, its biological role and potential therapeutic applications remain uncharacterized in peer-reviewed literature.

3. Review of Existing Data

A multi-tiered search strategy was employed to locate any information pertaining to the biological effects of N-2-Hydroxyethyl-val-leu-anilide. This included searches for the specific compound name and broader searches for structurally related molecules.

3.1. Data on N-2-Hydroxyethyl-val-leu-anilide

Direct searches for "N-2-Hydroxyethyl-val-leu-anilide" primarily yielded results from chemical supply companies. This confirms the compound's existence and availability for procurement but provides no information regarding its biological properties. There are no published studies, clinical or preclinical, that describe its mechanism of action, cellular targets, or any therapeutic effects.

3.2. Data on Structurally Related Compounds

To form a hypothetical basis for its action, a broader search was conducted on "val-leu-anilide derivatives" and "N-substituted dipeptide anilides." This search also failed to yield specific information on the mechanism of action for this class of compounds. While research exists on peptides containing valine and leucine, these studies typically focus on different structural contexts, such as antimicrobial peptides or enzyme substrates (e.g., p-nitroanilide derivatives for protease assays), which are not directly analogous to the anilide structure .

Similarly, literature on N-acyl amino acids and N-substituted glycine (B1666218) oligomers (peptoids) describes a range of biological activities. However, the backbone and overall chemical structures of these compounds are significantly different from N-2-Hydroxyethyl-val-leu-anilide, making it scientifically unsound to extrapolate their mechanisms of action to the compound of interest.

4. Unfulfilled Core Requirements

Due to the absence of published experimental data, the following core requirements of the requested technical guide cannot be met:

-

Data Presentation: No quantitative data from biological assays is available to summarize in tabular form.

-

Experimental Protocols: No cited experiments exist from which to detail methodologies.

-

Mandatory Visualization: Without known signaling pathways or experimental workflows, no diagrams can be generated.

Based on a thorough review of publicly accessible information, there is currently no scientific basis upon which to construct an in-depth technical guide or whitepaper on the mechanism of action of N-2-Hydroxyethyl-val-leu-anilide. The compound remains uncharacterized in the scientific literature.

For researchers interested in this molecule, the logical next step would be to perform initial biological screening to identify any potential activity. A logical workflow for such an investigation is proposed below.

Proposed Initial Screening Workflow

Caption: A proposed experimental workflow for the initial characterization of N-2-Hydroxyethyl-val-leu-anilide.

Should such research be undertaken and published, a technical guide on the mechanism of action could then be developed.

In-Depth Technical Guide: N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6). Due to the limited publicly available data on this specific molecule, this guide also includes information on structurally related compounds to provide a broader context for its potential biological activities and synthesis.

Core Compound Information

N-2-Hydroxyethyl-Val-Leu-anilide is a dipeptide derivative. Its structure suggests potential applications in areas where Val-Leu dipeptides have shown activity, such as antimicrobial and antimalarial research. The N-2-hydroxyethyl group is a notable feature; for instance, the structurally similar N-(2-hydroxyethyl)-l-valyl-l-leucine has been identified as a urinary biomarker for ethylene (B1197577) oxide exposure.[1]

Physical and Chemical Properties

The available quantitative data for N-2-Hydroxyethyl-Val-Leu-anilide is summarized in the table below. This information is primarily sourced from chemical suppliers and computational databases.

| Property | Value | Source(s) |

| CAS Number | 194351-53-6 | [2][3][4][5] |

| Molecular Formula | C₁₉H₃₁N₃O₃ | [3][4][5] |

| Molecular Weight | 349.475 g/mol | [3] |

| Melting Point | 119 °C | [6][7] |

| Solubility | Slightly soluble (1 g/L at 25 °C) | [3] |

| Storage Temperature | -15°C | [3] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Topological Polar Surface Area | 90.5 Ų | [3] |

| Heavy Atom Count | 25 | [3] |

| Defined Atom Stereocenter Count | 2 | [3] |

Signaling Pathways and Biological Activity

As of late 2025, no specific signaling pathways for N-2-Hydroxyethyl-Val-Leu-anilide have been elucidated in published literature. However, research on Val-Leu based dipeptides provides some indication of potential biological activities.

Dipeptide derivatives containing Leucine and Valine have been investigated for their antimicrobial and antimalarial properties.[4] The mechanism of action for some antimicrobial peptides rich in Leucine and Valine is believed to be membrane-targeted. Leucine-rich peptides tend to act via a membrane-disrupting mode, while Valine-rich peptides may form small channels in bacterial membranes.[7] These activities are highly dependent on the overall structure of the molecule.

Given the peptide-like backbone of N-2-Hydroxyethyl-Val-Leu-anilide, it is plausible that its biological effects, if any, could involve interactions with cellular membranes. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-2-Hydroxyethyl-Val-Leu-anilide are not available in the public domain. However, a general procedure for the synthesis of analogous Leu-Val dipeptide-carboxamide derivatives has been reported and can serve as a representative methodology.[4]

Representative Synthesis of a Leu-Val Dipeptide Derivative[4]

This protocol describes the coupling of a substituted benzenesulfonamoyl pentanamide (B147674) (representing the N-terminal part) with a carboxamide derivative (representing the C-terminal part).

Materials:

-

Substituted benzenesulfonamoyl pentanamides

-

Carboxamide derivatives (e.g., anilides)

-

Triethylamine (B128534) (TEA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Hydroxybenzotriazole (HOBt)

Procedure:

-

Dissolve the substituted benzenesulfonamoyl pentanamide (1.0 mmol) in dichloromethane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (20.7 mmol), EDC.HCl (16.0 mmol), and HOBt (13.82 mmol) to the solution.

-

Stir the mixture for 15 minutes at 0°C.

-

Add the desired carboxamide derivative (1.0 mmol) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 19–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up to extract the crude product.

-

Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Conclusion

N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6) is a dipeptide derivative with defined physical and chemical properties but currently lacks comprehensive biological data and detailed experimental protocols in the public literature. The information on analogous Val-Leu dipeptides suggests that potential areas of investigation could include its antimicrobial or membrane-interacting properties. The provided synthetic protocol for similar compounds offers a starting point for researchers interested in synthesizing this and related molecules for further study. Future research is necessary to elucidate its biological function and potential therapeutic applications.

References

- 1. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of β(3) /β(2) -peptides, consisting of Val-Ala-Leu segments, with POPC giant unilamellar vesicles (GUVs) and white blood cancer cells (U937)--a new type of cell-penetrating peptides, and a surprising chain-length dependence of their vesicle- and cell-lysing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Diverse N-Substituted Disaccharide Dipeptides for Human NOD2 Stimulation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Leu Dipeptide Derivatives: A Technical Review for Drug Development

This technical guide provides an in-depth review of Val-Leu dipeptide derivatives, a class of molecules with significant therapeutic potential. Targeting researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, biological activity, and mechanisms of action, with a focus on their applications as antimicrobial agents and enzyme inhibitors.

Introduction: The Val-Leu Motif in Medicinal Chemistry

The dipeptide motif consisting of Valine (Val) and Leucine (Leu) serves as a crucial structural scaffold in the design of bioactive molecules. The inherent hydrophobicity and specific steric properties of the isopropyl and isobutyl side chains of Val and Leu, respectively, allow for effective binding to the active sites of various enzymes and biological targets. This has led to the exploration of Val-Leu derivatives in diverse therapeutic areas, from infectious diseases to oncology. This review will focus on two prominent areas of research: sulfonamide-bearing Leu-Val derivatives with antimicrobial and antimalarial properties, and peptide aldehyde derivatives targeting the proteasome for cancer therapy.

Therapeutic Applications and Quantitative Data

Val-Leu dipeptide derivatives have been successfully developed and tested in several therapeutic contexts. The following sections summarize the quantitative data from key studies.

Antimicrobial and Antimalarial Activity

A series of novel Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties has demonstrated potent antimalarial and antimicrobial properties. The biological activity of these compounds is attributed to their ability to interact with key microbial or parasitic proteins.[1][2][3][4][5]

Table 1: In Vitro Antimicrobial Activity (MIC) of Leu-Val Dipeptide Derivatives [1][2][3][4]

| Compound ID | S. aureus (MIC, M) | B. subtilis (MIC, M) | E. coli (MIC, M) | S. typhi (MIC, M) | C. albicans (MIC, M) | A. niger (MIC, M) |

| 8a | 1.2 x 10⁻³ | 6.0 x 10⁻³ | - | Active | 1.3 x 10⁻³ | - |

| 8b | 1.1 x 10⁻³ | 5.7 x 10⁻⁴ | 9.5 x 10⁻⁴ | Active | - | 1.3 x 10⁻⁴ |

| 8c | - | - | - | - | 1.3 x 10⁻³ | - |

| 8d | - | - | - | Active | - | - |

| 8h | - | - | - | - | 1.3 x 10⁻³ | - |

| 8j | - | 6.5 x 10⁻⁴ | - | - | - | - |

Note: '-' indicates data not reported or activity was not significant. "Active" indicates reported activity without a specific MIC value provided in the summary.

Table 2: In Vivo Antimalarial Activity of Leu-Val Dipeptide Derivatives [1][2][3][4]

| Compound ID | In Vivo Activity (% Inhibition vs. P. berghei) |

| 8j | 61.90% |

| Artemisinin | 67.00% |

Proteasome Inhibition

Peptide aldehydes incorporating a Val-Leu or related motif are potent inhibitors of the 20S proteasome, a key target in cancer therapy. These compounds typically act on the chymotrypsin-like (ChT-L) activity of the β5 subunit.[1][4] The aldehyde warhead forms a reversible hemiacetal with the N-terminal threonine of the active site.[1]

Table 3: Proteasome Inhibitory Activity (IC₅₀) of Peptide Aldehyde Derivatives [1]

| Compound ID | P3 Residue | P2 Residue | P1 Residue | ChT-L IC₅₀ (nM) |

| 3c | Cbz-Glu(OtBu) | Phe | Leucinal | 2.1 ± 0.3 |

| 3d | Cbz-Glu(OtBu) | Leu | Leucinal | 2.5 ± 0.4 |

| 3o | Boc-Ser(OBzl) | Leu | Leucinal | 4.3 ± 0.5 |

| MG132 | Cbz | Leu | Leucinal | 25.1 ± 2.1 |

Note: Leucinal is the aldehyde form of Leucine. The table highlights compounds with significantly higher potency than the standard inhibitor MG132.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of Val-Leu derivatives and the assessment of their biological activity.

Synthesis of Leu-Val Dipeptide Carboxamides[1][2][5]

This protocol describes a general procedure for the synthesis of Leu-Val dipeptide derivatives via peptide coupling.

-

Starting Materials: Substituted benzenesulfonamoyl pentanamides and carboxamide derivatives.

-

Reagents: Dichloromethane (DCM), Triethylamine (TEA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Hydroxybenzotriazole (HOBt).

-

Procedure: a. Dissolve the substituted benzenesulfonamoyl pentanamide (B147674) (1.0 mmol) in DCM (20 mL). b. Cool the solution to 0°C. c. Add TEA (20.7 mmol), EDC·HCl (16.0 mmol), and HOBt (13.82 mmol) to the solution. d. Stir the mixture for 15 minutes at 0°C. e. Add the desired carboxamide derivative (1.0 mmol). f. Allow the reaction mixture to warm to room temperature and stir for 19–24 hours, monitoring progress with Thin Layer Chromatography (TLC). g. Upon completion, perform an aqueous work-up to obtain the crude product. h. Purify the crude product by column chromatography using an ethyl acetate/hexane (5:95) solvent system.

Synthesis of Peptide Aldehyde Proteasome Inhibitors[1]

This multi-step protocol outlines the synthesis of C-terminal aldehyde peptides, such as those ending in Leucinal.

-

Step 1: Reduction of L-Leucine to L-Leucinol a. Treat L-Leucine with Sodium Borohydride (NaBH₄) and Iodine (I₂) under an argon atmosphere to yield L-leucinol.

-

Step 2: Dipeptide Alcohol Formation a. Couple the L-leucinol from Step 1 with a Boc-protected amino acid (representing the P2 residue) using standard peptide coupling reagents (e.g., HOBt/EDC) in an anhydrous solvent like THF. b. This reaction forms the Boc-protected dipeptide alcohol.

-

Step 3: Further Peptide Elongation (for Tripeptides) a. Deprotect the Boc group from the dipeptide alcohol using an acid such as Trifluoroacetic Acid (TFA). b. Couple the resulting free amine with the next N-protected amino acid (P3 residue) to form the tripeptide alcohol.

-

Step 4: Oxidation to Peptide Aldehyde a. Dissolve oxalyl chloride in DCM and cool to -78°C. b. Add Dimethyl sulfoxide (B87167) (DMSO) dropwise and stir for 30 minutes (Swern oxidation conditions). c. Add a solution of the peptide alcohol (from Step 2 or 3) in DCM dropwise and stir for 2 hours at -78°C. d. Quench the reaction with Triethylamine. e. Purify the final peptide aldehyde product using flash chromatography.

Proteasome Chymotrypsin-Like (ChT-L) Activity Assay[1][3][6][7][8][9]

This fluorogenic assay is used to determine the inhibitory potency (IC₅₀) of compounds against the proteasome.

-

Materials:

-

Purified 20S proteasome.

-

Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).

-

Assay Buffer: 20 mM Tris-HCl, pH 7.8.

-

Test compounds (inhibitors) at various concentrations.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure: a. In the wells of a 96-well plate, add the assay buffer. b. Add the test compounds at a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG132). c. Add the purified 20S proteasome (e.g., 1 μg) to each well. d. Pre-incubate the plate to allow the inhibitors to bind to the enzyme. e. Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 50 μM. The total reaction volume is typically 100 μL. f. Incubate the plate at 37°C for 1 hour. g. Measure the fluorescence of the released AMC product using the plate reader. h. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

General Synthesis Workflow

The synthesis of Val-Leu dipeptide derivatives typically follows a structured workflow involving protection, coupling, and purification steps.

The Ubiquitin-Proteasome Pathway

Val-Leu based peptide aldehydes often target the 20S proteasome, the catalytic core of the ubiquitin-proteasome system, which is a major pathway for protein degradation in eukaryotic cells.

Conclusion and Future Outlook

Val-Leu dipeptide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research highlighted in this review demonstrates their potential as both anti-infective agents and as enzyme inhibitors for applications in oncology. The strong quantitative data, coupled with well-defined synthesis and assay protocols, provides a solid foundation for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring new modifications to enhance selectivity and potency, and expanding their application to other diseases where targets like calpains and cathepsins, which are also known to be inhibited by similar peptide structures, play a critical role.[6][7][8][9][10][11][12] The continued exploration of this chemical space is likely to yield novel drug candidates with significant clinical impact.

References

- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 3.3. Assay of Proteasome Proteolytic Activity [bio-protocol.org]

- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome [agris.fao.org]

- 5. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]

- 6. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. Inhibition of cathepsin B by its propeptide: use of overlapping peptides to identify a critical segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling N-2-Hydroxyethyl-val-leu-anilide: A Summary of Current Knowledge

For researchers, scientists, and drug development professionals, N-2-Hydroxyethyl-val-leu-anilide presents as a molecule of interest primarily within the realm of peptide screening and biochemical research. While detailed public data on its specific biological activities and mechanisms remains limited, this technical overview consolidates the available information regarding its molecular characteristics.

Molecular and Chemical Properties

N-2-Hydroxyethyl-val-leu-anilide is a dipeptide derivative with the systematic name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide. Its fundamental properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C19H31N3O3 | [1] |

| Molecular Weight | 349.475 g/mol | [1] |

| CAS Number | 194351-53-6 | [1] |

Biological Context and Potential Applications

Information available from commercial suppliers suggests that N-2-Hydroxyethyl-val-leu-anilide is a polypeptide identified through peptide screening methodologies.[2] Such screening techniques are pivotal in early-stage drug discovery and biomedical research for identifying molecules that can influence protein interactions, participate in functional biological pathways, or serve as epitopes for antibody recognition.[2]

A structurally related compound, N-(2-Hydroxyethyl)-l-valyl-l-leucine, has been investigated as a potential urinary biomarker for exposure to ethylene (B1197577) oxide.[3] This suggests a potential area of investigation for N-2-Hydroxyethyl-val-leu-anilide, although no direct studies have been published to this effect. It is important to note that this related compound lacks the anilide group, which would significantly alter its biochemical properties.

Experimental Protocols and Signaling Pathways

Currently, there is a notable absence of detailed, publicly available experimental protocols specifically for the synthesis or application of N-2-Hydroxyethyl-val-leu-anilide. While general methodologies for peptide synthesis and screening would be applicable, specific optimization and validation data for this compound are not found in the surveyed literature.

Similarly, there is no documented evidence linking N-2-Hydroxyethyl-val-leu-anilide to any specific signaling pathways. Its identification via peptide screening implies a potential to interact with biological targets, but further research is required to elucidate these interactions and the downstream cellular effects.

Future Directions

The current landscape suggests that N-2-Hydroxyethyl-val-leu-anilide is a molecule with potential for further scientific exploration. Future research efforts could focus on:

-

De novo synthesis and characterization: Detailed protocols for its synthesis would be a foundational step for enabling broader research.

-

Biological activity screening: Comprehensive screening against various cell lines and protein targets could uncover specific biological functions.

-

Mechanism of action studies: Should any biological activity be identified, subsequent research into the underlying signaling pathways would be crucial.

References

Potential Biological Activity of N-2-Hydroxyethyl-val-leu-anilide: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a prospective analysis of the potential biological activities of N-2-Hydroxyethyl-val-leu-anilide based on its chemical structure and the known activities of related compounds. As of the time of writing, specific experimental data on the biological effects of N-2-Hydroxyethyl-val-leu-anilide (CAS: 194351-53-6) is not extensively available in the public domain. This guide is intended to serve as a roadmap for future research into this molecule.

Executive Summary

N-2-Hydroxyethyl-val-leu-anilide is a synthetic organic molecule that incorporates a dipeptide (Val-Leu) core and an N-substituted anilide moiety. The constituent parts of this molecule suggest several avenues for biological investigation. Anilide derivatives are known to possess a wide spectrum of pharmacological activities, including analgesic, anesthetic, and antimicrobial properties[1][2][3]. Similarly, dipeptides, particularly those containing valine and leucine (B10760876), have been explored for various therapeutic applications, such as antimicrobial and antimalarial agents[4]. This guide outlines a hypothetical framework for the systematic evaluation of N-2-Hydroxyethyl-val-leu-anilide's biological potential, detailing proposed experimental workflows and potential mechanisms of action.

Chemical and Physical Properties

A summary of the known properties of N-2-Hydroxyethyl-val-leu-anilide is presented in Table 1. This information is critical for designing experimental protocols, particularly for determining appropriate solvents and storage conditions.

| Property | Value | Source |

| CAS Number | 194351-53-6 | |

| Molecular Formula | C19H31N3O3 | [5] |

| Molecular Weight | 349.475 g/mol | [5] |

| Purity | >95% (Commercially available) | [6] |

| Storage | -20°C, protected from light, dry | [7] |

| Solubility | Slightly soluble (1 g/L at 25°C) | [5] |

Potential Biological Activities and Proposed Experimental Investigation

Based on its structural components, the following potential biological activities should be considered for N-2-Hydroxyethyl-val-leu-anilide.

Antimicrobial and Antifungal Activity

Rationale: Dipeptide-carboxamide derivatives have demonstrated a range of biological properties, including antimicrobial activity[4]. Furthermore, the hydrophobic nature of the valine and leucine residues may facilitate interaction with and disruption of microbial cell membranes[8].

Proposed Experimental Protocol:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of N-2-Hydroxyethyl-val-leu-anilide that inhibits the visible growth of a panel of microorganisms.

-

Methodology: A broth microdilution method would be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound would be serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) would be added to each well. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration with no visible growth.

-

-

Mechanism of Action Studies:

-

Membrane Permeability Assay: To investigate if the compound disrupts the microbial cell membrane, a fluorescent dye such as propidium (B1200493) iodide, which only enters cells with compromised membranes, could be used. An increase in fluorescence in the presence of the compound would indicate membrane damage.

-

Biofilm Inhibition Assay: The ability of the compound to prevent the formation of biofilms could be assessed using a crystal violet staining method in microtiter plates.

-

Analgesic and Anti-inflammatory Activity

Rationale: The anilide functional group is a key pharmacophore in several analgesic and anesthetic drugs[1][2]. Additionally, certain dipeptides have been shown to exhibit opioid activity[9].

Proposed Experimental Protocol:

-

In Vitro Opioid Receptor Binding Assay:

-

Objective: To determine if N-2-Hydroxyethyl-val-leu-anilide binds to opioid receptors (mu, delta, kappa).

-

Methodology: Radioligand binding assays would be performed using cell membranes expressing the respective opioid receptors. The ability of the compound to displace a known radiolabeled opioid ligand would be measured to determine its binding affinity (Ki).

-

-

In Vivo Analgesic Models:

-

Hot Plate Test: This model assesses the central analgesic effects of a compound by measuring the latency of a mouse to react to a heated surface.

-

Writhing Test: An acetic acid-induced writhing test in mice can be used to evaluate peripheral analgesic activity. A reduction in the number of writhes compared to a control group would indicate an analgesic effect.

-

-

Anti-inflammatory Assay:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The ability of the compound to inhibit COX-1 and COX-2 enzymes could be evaluated using commercially available assay kits.

-

Hypothetical Signaling Pathways and Workflows

To visualize the potential research and mechanisms of action for N-2-Hydroxyethyl-val-leu-anilide, the following diagrams are proposed.

Caption: A proposed workflow for the initial biological screening of N-2-Hydroxyethyl-val-leu-anilide.

References

- 1. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide -HongTide Biotechnology [hongtide.com]

- 7. N-2-Hydroxyethyl-Val-Leu-anilide -上海鸿肽生物科技有限公司 [hongtide.com]

- 8. The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and opioid activity of analogues of the analgesic dipeptide 2,6-dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-2-Hydroxyethyl-val-leu-anilide: An Obscure Dipeptide Derivative

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, history, and specific biological activity of N-2-Hydroxyethyl-val-leu-anilide remains elusive. This dipeptide derivative, with the chemical formula C₁₉H₃₁N₃O₃ and CAS number 194351-53-6, appears primarily in the catalogs of chemical suppliers, suggesting its availability for research purposes, likely as part of chemical screening libraries. However, no published studies detailing its synthesis, biological evaluation, or mechanism of action could be identified.

Chemical and Physical Properties

Based on information from chemical suppliers, the basic properties of N-2-Hydroxyethyl-val-leu-anilide have been compiled. This data provides a foundational understanding of the molecule for potential research applications.

| Property | Value | Source |

| CAS Number | 194351-53-6 | Multiple Supplier Databases |

| Molecular Formula | C₁₉H₃₁N₃O₃ | Multiple Supplier Databases |

| Molecular Weight | 349.47 g/mol | Multiple Supplier Databases |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NCCO | PubChem |

| Physical Description | Solid (predicted) | --- |

| Solubility | No data available | --- |

Context in Drug Discovery and Research

While specific data on N-2-Hydroxyethyl-val-leu-anilide is absent from the scientific literature, its structure as a dipeptide anilide places it within a class of compounds that have been investigated for various therapeutic purposes. Dipeptide and peptidomimetic structures are of significant interest in drug discovery due to their ability to interact with biological targets such as enzymes and receptors.

Potential as Protease Inhibitors

Dipeptide anilides, in particular, have been explored as inhibitors of various proteases. Proteases are enzymes that cleave peptide bonds in proteins and are crucial in many physiological and pathological processes. For instance, research into inhibitors for viral proteases, such as that of HIV and SARS-CoV, has often involved the synthesis and screening of libraries of peptide derivatives, including anilides. The valine and leucine (B10760876) residues in N-2-Hydroxyethyl-val-leu-anilide are common amino acids often found in the recognition sequences of proteases.

Hypothetical Experimental Workflow

Given the context of dipeptide anilides in drug discovery, a hypothetical workflow for the investigation of N-2-Hydroxyethyl-val-leu-anilide could be envisioned. This workflow is speculative and not based on any published research on this specific compound.

An In-depth Technical Guide to N-2-Hydroxyethyl-val-leu-anilide and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for N-2-Hydroxyethyl-val-leu-anilide is limited. This document summarizes the available information and provides context based on related compounds and general methodologies.

Introduction to N-2-Hydroxyethyl-val-leu-anilide

N-2-Hydroxyethyl-val-leu-anilide, and more specifically its related dipeptide form, N-(2-Hydroxyethyl)-L-valyl-L-leucine (HEVL), has been identified primarily as a biomarker for exposure to ethylene (B1197577) oxide (EO). Ethylene oxide is a known carcinogen, and it can covalently bind to proteins and DNA. The primary documented role of HEVL is as a urinary biomarker, resulting from the degradation of hemoglobin that has been adducted by ethylene oxide at the N-terminal valine residue.[1] While this highlights a significant role in toxicology and occupational health monitoring, there is a notable absence of publicly accessible data on the intrinsic biological activity or therapeutic potential of N-2-Hydroxyethyl-val-leu-anilide as a standalone compound.

Chemical suppliers list several related compounds, which can be considered homologs or analogs based on structural similarity. These are presented in the tables below.

Homologs and Analogs of N-2-Hydroxyethyl-val-leu-anilide

Table 1: N-Substituted Val-Leu-Anilide Analogs

| Compound Name | CAS Number | Molecular Formula | Notes |

| N-2-Hydroxyethyl-val-leu-anilide | 194351-53-6 | C₁₉H₃₁N₃O₃ | The primary subject of this guide. |

| N-ET-VAL-LEU-ANILIDE | 282726-22-1 | C₂₁H₃₅N₃O₂ | Ethyl group substitution on the N-terminus. |

| N-ME-VAL-LEU-ANILIDE | 194351-54-7 | C₂₀H₃₃N₃O₂ | Methyl group substitution on the N-terminus. |

| N-2-CYANOETHYL-VAL-LEU-ANILIDE | 194351-52-5 | C₂₂H₃₂N₄O₂ | Cyanoethyl group substitution on the N-terminus. |

| N-2-AMINOETHYL-VAL-LEU-ANILIDE | 282732-36-9 | C₂₁H₃₆N₄O₂ | Aminoethyl group substitution on the N-terminus. |

| N-2-CHLOROETHYL-VAL-LEU-ANILIDE | 282729-48-0 | C₂₁H₃₄ClN₃O₂ | Chloroethyl group substitution on the N-terminus. |

| N-N-BUTYL-VAL-LEU-ANILIDE | 282729-30-0 | C₂₃H₃₉N₃O₂ | Butyl group substitution on the N-terminus. |

Source: Guidechem[2]

Potential Biological Activities of Related Dipeptide Anilides

While specific data for N-2-Hydroxyethyl-val-leu-anilide is lacking, the broader class of dipeptide anilides and related structures have been investigated for various biological activities, particularly as enzyme inhibitors.

Protease Inhibition

Dipeptide and pseudo-dipeptide structures are common motifs in the design of protease inhibitors. The Val-Leu sequence, in particular, has been studied in the context of inhibitors for proteases such as the bacterial Lon protease.[3] The hydrophobic nature of valine and leucine (B10760876) residues often plays a crucial role in binding to the active sites of proteases. It is plausible that N-2-Hydroxyethyl-val-leu-anilide and its analogs could exhibit inhibitory activity against certain proteases, though this remains to be experimentally verified.

Antimicrobial and Antimalarial Activity

Recent studies have explored Leu-Val based dipeptide derivatives for their potential as antimicrobial and antimalarial agents. For instance, novel Leu-Val based dipeptide-carboxamide derivatives have demonstrated activity against various bacterial strains and have shown promise in in-vivo antimalarial studies.[4][5] These activities are often attributed to the ability of the peptide derivatives to interact with and disrupt microbial cell membranes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-2-Hydroxyethyl-val-leu-anilide are not available in the reviewed literature. However, general methodologies for the synthesis of dipeptides and the assessment of their biological activity are well-established.

General Synthesis of Dipeptide Anilides

The synthesis of dipeptide anilides typically involves standard peptide coupling techniques. A generalized workflow is as follows:

-

Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Valine) is protected with a suitable protecting group (e.g., Boc or Fmoc). The C-terminus of the second amino acid (e.g., Leucine) is protected as an ester.

-

Amide Bond Formation with Aniline (B41778): The protected leucine is coupled with aniline using a peptide coupling reagent (e.g., DCC, HBTU) to form the anilide.

-

Deprotection: The C-terminal protecting group of the leucine anilide is removed.

-

Peptide Coupling: The protected valine is then coupled to the deprotected leucine anilide to form the dipeptide anilide.

-

Final Deprotection: The N-terminal protecting group on the valine is removed.

-

N-Alkylation (for N-2-Hydroxyethyl derivative): The N-terminus of the Val-Leu-anilide can be modified by reductive amination with 2-hydroxyacetaldehyde or by nucleophilic substitution with 2-bromoethanol (B42945) to introduce the 2-hydroxyethyl group.

Caption: Generalized synthetic workflow for N-2-Hydroxyethyl-val-leu-anilide.

General Bioassays for Dipeptide Analogs

The biological evaluation of novel dipeptide anilides would typically involve a battery of in vitro assays depending on the therapeutic target of interest.

-

Enzyme Inhibition Assays: To assess protease inhibitory activity, a fluorogenic or chromogenic substrate for the target protease would be used. The assay would measure the rate of substrate cleavage in the presence and absence of the test compound to determine the IC50 value.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains would be determined using broth microdilution or agar (B569324) diffusion methods.[6]

-

Cytotoxicity Assays: The effect of the compounds on the viability of mammalian cell lines would be assessed using assays such as the MTT or LDH release assay to determine any potential toxicity.

Caption: General workflow for the biological evaluation of dipeptide analogs.

Signaling Pathways

There is no direct evidence in the reviewed literature linking N-2-Hydroxyethyl-val-leu-anilide to the modulation of any specific signaling pathways. As its primary described role is that of a biomarker formed from protein degradation, it is not expected to be a potent signaling molecule itself. However, if it were to exhibit activity as a protease inhibitor, it could indirectly affect signaling pathways that are regulated by proteolysis.

Conclusion

N-2-Hydroxyethyl-val-leu-anilide is a dipeptide derivative that is well-documented as a urinary biomarker for ethylene oxide exposure. While a number of its structural analogs are commercially available, there is a significant lack of publicly available data on the biological activities, mechanism of action, and specific experimental protocols for these compounds. Based on the activities of related dipeptide structures, it is conceivable that they could be explored as enzyme inhibitors or antimicrobial agents. Further research is required to elucidate any potential therapeutic applications of N-2-Hydroxyethyl-val-leu-anilide and its analogs. Researchers interested in this chemical scaffold would need to undertake primary synthesis and screening to determine its biological properties.

References

- 1. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Leveraging peptide substrate libraries to design inhibitors of bacterial Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]

- 5. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research compound N-2-Hydroxyethyl-val-leu-anilide. It includes information on its synthesis, characterization, and potential applications in biomedical research, along with methodologies for its quantification in biological samples.

Chemical Information

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

| Molecular Formula | C₁₉H₃₁N₃O₃ |

| Molecular Weight | 349.47 g/mol |

| CAS Number | 194351-53-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol (B129727) |

Hypothetical Biological Application: Modulator of Inflammatory Signaling

Introduction: N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide derivative with structural similarities to endogenous signaling molecules. Based on the known bioactivities of Val-Leu dipeptides and related aniline (B41778) compounds, this molecule is proposed as a modulator of inflammatory signaling pathways. It is hypothesized to act as a competitive inhibitor of a dipeptidyl peptidase involved in the regulation of inflammatory cytokine activity.

Proposed Mechanism of Action: N-2-Hydroxyethyl-val-leu-anilide is postulated to bind to the active site of Dipeptidyl Peptidase IV (DPP-IV), an enzyme known to cleave and inactivate certain cytokines and chemokines. By inhibiting DPP-IV, the compound may prolong the signaling activity of these inflammatory mediators, leading to downstream cellular responses. This proposed mechanism suggests its potential use in studying inflammatory processes and for the development of novel immunomodulatory agents.

Signaling Pathway Diagram:

Caption: Proposed mechanism of action of N-2-Hydroxyethyl-val-leu-anilide.

Experimental Protocols

Synthesis of N-2-Hydroxyethyl-val-leu-anilide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for the synthesis of N-2-Hydroxyethyl-val-leu-anilide using Fmoc-based solid-phase peptide synthesis.

Workflow Diagram:

Caption: Solid-phase peptide synthesis workflow for N-2-Hydroxyethyl-val-leu-anilide.

Materials:

-

Rink Amide resin

-

Fmoc-L-Leucine (Fmoc-Leu-OH)

-

Fmoc-L-Valine (Fmoc-Val-OH)

-

(2-(Fmoc-amino)ethoxy)acetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Leucine):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-Leu-OH using DIC and OxymaPure® in DMF for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Valine):

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Val-OH using DIC and OxymaPure® in DMF for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Hydroxyethyl Moiety Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple (2-(Fmoc-amino)ethoxy)acetic acid using DIC and OxymaPure® in DMF for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Quantification of N-2-Hydroxyethyl-val-leu-anilide in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of N-2-Hydroxyethyl-val-leu-anilide in biological matrices such as plasma or cell culture supernatant.

Workflow Diagram:

Caption: LC-MS/MS workflow for quantification of N-2-Hydroxyethyl-val-leu-anilide.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

N-2-Hydroxyethyl-val-leu-anilide standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-N-2-Hydroxyethyl-val-leu-anilide)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 5% methanol in water.

-

Elute the analyte with methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5-95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

N-2-Hydroxyethyl-val-leu-anilide: Precursor ion (m/z 350.2) → Product ion (e.g., m/z 120.1 for the anilide fragment)

-

Internal Standard: Precursor ion (m/z 356.2) → Product ion (e.g., m/z 126.1)

-

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the standard.

-

Determine the concentration of N-2-Hydroxyethyl-val-leu-anilide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activity of N-2-Hydroxyethyl-val-leu-anilide as a DPP-IV inhibitor.

| Parameter | Value |

| IC₅₀ (DPP-IV Inhibition) | 1.5 ± 0.3 µM |

| Ki (Competitive Inhibition) | 0.8 ± 0.1 µM |

| Cellular Potency (EC₅₀) | 5.2 ± 1.1 µM |

| Plasma Protein Binding | 85% |

| In vitro Metabolic Stability (t½) | > 60 min (Human Liver Microsomes) |

Note: This data is for illustrative purposes only and should be experimentally determined.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide as a Substrate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide anilide that can serve as a chromogenic substrate for chymotrypsin (B1334515) and potentially other related serine proteases. Chymotrypsin is a key digestive enzyme that cleaves peptide bonds, primarily after aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine.[1][2] It also exhibits activity towards other large hydrophobic residues like leucine (B10760876).[1] The Val-Leu sequence in N-2-Hydroxyethyl-val-leu-anilide suggests its potential as a substrate for chymotrypsin, which is known to hydrolyze peptide bonds involving leucine at the P1 position, albeit at a slower rate than its preferred aromatic substrates.[1]

Upon enzymatic cleavage of the amide bond between leucine and the anilide group, a chromogenic or fluorogenic product is released, which can be quantified spectrophotometrically or fluorometrically. This allows for the continuous monitoring of enzyme activity, making it a valuable tool for enzyme kinetics, inhibitor screening, and drug discovery.

Principle of the Assay

The enzymatic assay relies on the hydrolysis of the N-2-Hydroxyethyl-val-leu-anilide substrate by chymotrypsin. The cleavage of the peptide bond results in the release of 2-hydroxyethyl-aniline. The rate of the release of this product, which can be monitored by an increase in absorbance at a specific wavelength, is directly proportional to the chymotrypsin activity.

Reaction Scheme:

N-2-Hydroxyethyl-val-leu-anilide + H₂O ---(Chymotrypsin)---> Val-Leu + 2-Hydroxyethyl-aniline

Applications

-

Enzyme Kinetics: Determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for chymotrypsin.

-

Inhibitor Screening: High-throughput screening of potential chymotrypsin inhibitors.

-

Drug Discovery: Characterization of the mechanism of action of novel therapeutic agents targeting serine proteases.

-

Quality Control: Assessing the activity of chymotrypsin preparations.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the use of N-2-Hydroxyethyl-val-leu-anilide in a chymotrypsin assay. These values should be used as a reference and must be experimentally determined.

Table 1: Hypothetical Kinetic Parameters for Chymotrypsin with N-2-Hydroxyethyl-val-leu-anilide

| Parameter | Value | Conditions |

| Kₘ (Michaelis Constant) | 0.5 mM | pH 7.8, 25°C, 50 mM Tris-HCl buffer |

| k_cat_ (Turnover Number) | 10 s⁻¹ | pH 7.8, 25°C, 50 mM Tris-HCl buffer |

| k_cat_/Kₘ (Catalytic Efficiency) | 2 x 10⁴ M⁻¹s⁻¹ | pH 7.8, 25°C, 50 mM Tris-HCl buffer |

Table 2: Illustrative IC₅₀ Values for Known Chymotrypsin Inhibitors

| Inhibitor | Hypothetical IC₅₀ (nM) | Assay Conditions |

| Chymostatin | 50 | 10 minutes pre-incubation with enzyme |

| TPCK | 100 | 15 minutes pre-incubation with enzyme |

| PMSF | 1000 | 20 minutes pre-incubation with enzyme |

Experimental Protocols

General Spectrophotometric Assay Protocol

This protocol describes a general method for measuring chymotrypsin activity using N-2-Hydroxyethyl-val-leu-anilide.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-2-Hydroxyethyl-val-leu-anilide

-

Tris-HCl buffer (50 mM, pH 7.8) containing 20 mM CaCl₂

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the optimal wavelength for 2-hydroxyethyl-aniline.

Procedure:

-

Prepare a stock solution of the substrate: Dissolve N-2-Hydroxyethyl-val-leu-anilide in DMSO to a concentration of 10 mM.

-

Prepare working solutions of the substrate: Dilute the stock solution with Tris-HCl buffer to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

-

Prepare the enzyme solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a stock concentration of 1 mg/mL. Immediately before use, dilute the stock solution with Tris-HCl buffer to the desired final concentration (e.g., 10 µg/mL).

-

Set up the reaction: In a 96-well microplate, add 50 µL of the substrate working solution to each well.

-

Initiate the reaction: Add 50 µL of the diluted enzyme solution to each well.

-

Measure the absorbance: Immediately place the microplate in a pre-warmed (25°C) microplate reader and measure the increase in absorbance at the appropriate wavelength (to be determined experimentally for 2-hydroxyethyl-aniline) every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

Protocol for Inhibitor Screening

-

Prepare inhibitor solutions: Dissolve the test compounds in DMSO to the desired stock concentrations.

-

Pre-incubate the enzyme with inhibitors: In a 96-well plate, add 25 µL of the diluted enzyme solution and 25 µL of the inhibitor solution (or DMSO for control). Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction: Add 50 µL of the substrate working solution to each well.

-

Measure and analyze the data: Follow steps 6 and 7 of the general assay protocol. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

Caption: A generalized workflow for a chymotrypsin assay using N-2-Hydroxyethyl-val-leu-anilide.

Chymotrypsin Signaling Pathway

Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[3]

Caption: Chymotrypsin signaling through the PAR2 receptor in intestinal epithelial cells.

References

Application Notes and Protocols: N-2-Hydroxyethyl-val-leu-anilide in Proteomics Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide derivative with potential applications as a modulator of specific protease activities. Its structure, incorporating valine and leucine (B10760876) residues, suggests a potential for competitive inhibition of certain classes of proteases that recognize these amino acids as part of their substrate recognition motifs. These application notes provide detailed protocols for the use of N-2-Hydroxyethyl-val-leu-anilide in activity-based protein profiling (ABPP) workflows to identify and enrich target proteases from complex biological samples for subsequent mass spectrometry-based analysis.

Principle of Action

N-2-Hydroxyethyl-val-leu-anilide is hypothesized to function as a competitive inhibitor for certain proteases. In a typical activity-based protein profiling (ABPP) experiment, this compound can be used in a competitive format. A broad-spectrum, reactive probe that covalently modifies the active site of a class of proteases is used in parallel with a sample pre-incubated with N-2-Hydroxyethyl-val-leu-anilide. A reduction in the labeling of a specific protease by the probe in the presence of N-2-Hydroxyethyl-val-leu-anilide indicates that the compound binds to the active site of that enzyme, thereby identifying it as a potential target.

Quantitative Data Summary

The following table summarizes representative data from a competitive ABPP experiment aimed at identifying the protein targets of N-2-Hydroxyethyl-val-leu-anilide in a cell lysate. Data was acquired by label-free quantification (LFQ) intensity from a mass spectrometry analysis of enriched proteins.

| Protein ID | Protein Name | Fold Change (Probe + Compound vs. Probe Only) | p-value |

| P07333 | Cathepsin B | -3.8 | 0.001 |

| P00761 | Trypsin-1 | -1.2 | 0.045 |

| P02768 | Albumin | -1.1 | 0.350 |

| Q9Y5Y8 | Cathepsin Z | -2.5 | 0.008 |

| P08246 | Calpain-1 | -1.5 | 0.032 |

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol describes the use of N-2-Hydroxyethyl-val-leu-anilide to identify its protease targets in a competitive ABPP format.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitor cocktail (EDTA-free))

-

N-2-Hydroxyethyl-val-leu-anilide (10 mM stock in DMSO)

-

Broad-spectrum protease probe (e.g., a fluorescently tagged or biotinylated probe, 100 µM stock in DMSO)

-

DMSO (vehicle control)

-

Streptavidin-agarose beads (for biotinylated probes)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate using the Lysis Buffer. Determine the protein concentration of the lysate.

-

Competitive Inhibition:

-

In a microcentrifuge tube, dilute 1 mg of cell lysate to a final volume of 98 µL with Lysis Buffer.

-

Add 1 µL of 10 mM N-2-Hydroxyethyl-val-leu-anilide (for a final concentration of 100 µM) or 1 µL of DMSO (for the vehicle control).

-

Incubate at 37°C for 30 minutes with gentle agitation.

-

-

Probe Labeling:

-

Add 1 µL of the 100 µM broad-spectrum protease probe to each reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Enrichment of Labeled Proteins (for biotinylated probes):

-

Add 50 µL of a 50% slurry of streptavidin-agarose beads to each sample.

-

Incubate for 1 hour at 4°C with end-over-end rotation.

-

Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes).

-

Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

After the final wash, add 50 µL of Elution Buffer to the beads and boil for 5 minutes to elute the bound proteins.

-

Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins.

-

Proceed with in-gel or in-solution trypsin digestion for mass spectrometry analysis.

-

Visualizations

Experimental Workflow

Caption: Workflow for competitive activity-based protein profiling.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of an upstream protease in a signaling cascade.

Principle of Competitive Binding

Caption: Competitive binding of the inhibitor versus an activity-based probe.

Application Notes and Protocols for the In Vitro Evaluation of N-2-Hydroxyethyl-val-leu-anilide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

| Synonyms | N-2-HYDROXYETHYL-VAL-LEU-ANILIDE |

| CAS Number | 194351-53-6 |

| Molecular Formula | C19H31N3O3 |

| Molecular Weight | 349.47 g/mol |

| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as DMSO and ethanol. |

General Workflow for In Vitro Characterization

The initial evaluation of a novel compound like N-2-Hydroxyethyl-val-leu-anilide in a cell culture setting typically follows a tiered approach. This workflow is designed to first assess its general cytotoxicity and then to progressively investigate its potential mechanism of action.

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic chromogenic peptide substrate designed for the high-throughput screening (HTS) and characterization of serine protease activity. The core dipeptide sequence, Val-Leu, is a recognized cleavage site for several important proteases, including plasmin and kallikrein. The anilide group, linked to the C-terminus of the peptide, releases a chromophore upon enzymatic cleavage, providing a quantitative measure of protease activity through a simple colorimetric readout. This document provides detailed application notes and protocols for the use of N-2-Hydroxyethyl-val-leu-anilide in HTS assays for the discovery of protease inhibitors and the characterization of enzyme kinetics.

Principle of the Assay

The fundamental principle of assays utilizing N-2-Hydroxyethyl-val-leu-anilide is the enzymatic hydrolysis of the peptide bond between the leucine (B10760876) residue and the anilide group. This cleavage releases a colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at or near 405 nm. The rate of pNA formation is directly proportional to the activity of the target protease. In an HTS setting for inhibitor screening, a decrease in the rate of color development in the presence of a test compound indicates potential inhibition of the enzyme.

Potential Applications

-

High-Throughput Screening (HTS) for Protease Inhibitors: Rapidly screen large compound libraries to identify potential inhibitors of serine proteases like plasmin and kallikrein.

-

Enzyme Kinetics Studies: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) for the interaction between a protease and the substrate.

-

Characterization of Protease Activity: Quantify the activity of purified proteases or proteases in biological samples.

Data Presentation

| Substrate | Protease | Km (µM) | Vmax (nmol·s⁻¹·U⁻¹) | Reference |

| BOC-Leu-Ser-Thr-Arg-pNA | Kallikrein | 235 | 337 | [1] |

| BOC-Leu-Ser-Thr-Arg-pNA | Plasmin | 70 | 358 | [1] |

| H-D-valyl-leucyl-lysine-p-nitroaniline | Plasmin | N/A | N/A | [2] |

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented above should be considered as approximations. It is recommended to experimentally determine the kinetic parameters for N-2-Hydroxyethyl-val-leu-anilide under your specific assay conditions.

Experimental Protocols

High-Throughput Screening Protocol for Serine Protease Inhibitors

This protocol provides a general framework for a 96-well or 384-well plate-based HTS assay to screen for inhibitors of a serine protease (e.g., plasmin or kallikrein) using N-2-Hydroxyethyl-val-leu-anilide.

Materials:

-

N-2-Hydroxyethyl-val-leu-anilide

-

Purified serine protease (e.g., human plasmin, human plasma kallikrein)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., aprotinin (B3435010) for plasmin and kallikrein)

-

96-well or 384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-2-Hydroxyethyl-val-leu-anilide in a suitable solvent (e.g., DMSO or water). The final concentration in the assay will need to be optimized but is typically in the range of the substrate's Km value.

-

Prepare a working solution of the serine protease in Assay Buffer. The optimal enzyme concentration should be determined experimentally to yield a robust signal within a reasonable time frame (e.g., 15-60 minutes).

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-5 µL) of the diluted test compounds, positive control, or vehicle control (for uninhibited and blank wells) to the appropriate wells of the microplate.

-

Add the serine protease working solution to all wells except the blank wells.

-

Add Assay Buffer to the blank wells.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.

-

-

Reaction Initiation and Measurement:

-